Cas no 1823872-82-7 ((5,6,7,8-Tetrahydroimidazo[1,5-a]pyridin-1-yl)methanol)
![(5,6,7,8-Tetrahydroimidazo[1,5-a]pyridin-1-yl)methanol structure](https://ja.kuujia.com/scimg/cas/1823872-82-7x500.png)
(5,6,7,8-Tetrahydroimidazo[1,5-a]pyridin-1-yl)methanol 化学的及び物理的性質
名前と識別子
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- (5,6,7,8-tetrahydroimidazo[1,5-a]pyridin-1-yl)methanol
- 5,6,7,8-tetrahydroimidazo[1,5-a]pyridin-1-ylmethanol
- (5,6,7,8-Tetrahydroimidazo[1,5-a]pyridin-1-yl)methanol
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- インチ: 1S/C8H12N2O/c11-5-7-8-3-1-2-4-10(8)6-9-7/h6,11H,1-5H2
- InChIKey: YMGZHHZGSKSRMZ-UHFFFAOYSA-N
- SMILES: OCC1=C2CCCCN2C=N1
計算された属性
- 精确分子量: 152.094963011 g/mol
- 同位素质量: 152.094963011 g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 氢键受体数量: 2
- 重原子数量: 11
- 回転可能化学結合数: 1
- 複雑さ: 140
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- 分子量: 152.19
- XLogP3: -0.1
- トポロジー分子極性表面積: 38
(5,6,7,8-Tetrahydroimidazo[1,5-a]pyridin-1-yl)methanol Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F2185-0634-2.5g |
(5,6,7,8-tetrahydroimidazo[1,5-a]pyridin-1-yl)methanol |
1823872-82-7 | 95%+ | 2.5g |
$1698.0 | 2023-09-06 | |
TRC | T267106-500mg |
(5,6,7,8-tetrahydroimidazo[1,5-a]pyridin-1-yl)methanol |
1823872-82-7 | 500mg |
$ 795.00 | 2022-06-02 | ||
Life Chemicals | F2185-0634-10g |
(5,6,7,8-tetrahydroimidazo[1,5-a]pyridin-1-yl)methanol |
1823872-82-7 | 95%+ | 10g |
$3566.0 | 2023-09-06 | |
Life Chemicals | F2185-0634-0.5g |
(5,6,7,8-tetrahydroimidazo[1,5-a]pyridin-1-yl)methanol |
1823872-82-7 | 95%+ | 0.5g |
$806.0 | 2023-09-06 | |
TRC | T267106-100mg |
(5,6,7,8-tetrahydroimidazo[1,5-a]pyridin-1-yl)methanol |
1823872-82-7 | 100mg |
$ 210.00 | 2022-06-02 | ||
TRC | T267106-1g |
(5,6,7,8-tetrahydroimidazo[1,5-a]pyridin-1-yl)methanol |
1823872-82-7 | 1g |
$ 1200.00 | 2022-06-02 | ||
Life Chemicals | F2185-0634-0.25g |
(5,6,7,8-tetrahydroimidazo[1,5-a]pyridin-1-yl)methanol |
1823872-82-7 | 95%+ | 0.25g |
$765.0 | 2023-09-06 | |
Life Chemicals | F2185-0634-1g |
(5,6,7,8-tetrahydroimidazo[1,5-a]pyridin-1-yl)methanol |
1823872-82-7 | 95%+ | 1g |
$849.0 | 2023-09-06 | |
Life Chemicals | F2185-0634-5g |
(5,6,7,8-tetrahydroimidazo[1,5-a]pyridin-1-yl)methanol |
1823872-82-7 | 95%+ | 5g |
$2547.0 | 2023-09-06 |
(5,6,7,8-Tetrahydroimidazo[1,5-a]pyridin-1-yl)methanol 関連文献
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Kayeong Shin,Hoeil Chung Analyst, 2015,140, 5074-5081
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Primož Šket,Martin Črnugelj,Wiktor Koźmiński,Janez Plavec Org. Biomol. Chem., 2004,2, 1970-1973
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Tian Li,Dan-Dan Zhi,Zi-Hao Guo,Jin-Zhe Li,Yao Chen,Fan-Bin Meng Green Chem., 2022,24, 647-674
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Jiayu Zhang,Junfeng Xie,Min Wang,Xiangjiang Zheng,Zhen Zhang,Xuemei Li,Bo Tang Dalton Trans., 2018,47, 12667-12670
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5. A biomimetic magnetosome: formation of iron oxide within carboxylic acid terminated polymersomes†Jennifer Bain,Christopher J. Legge,Deborah L. Beattie,Annie Sahota,Catherine Dirks,Joseph R. Lovett,Sarah S. Staniland Nanoscale, 2019,11, 11617-11625
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Charlotte E. Willans,Sara French,Leonard J. Barbour,Jan-André Gertenbach,Peter C. Junk,Gareth O. Lloyd,Jonathan W. Steed Dalton Trans., 2009, 6480-6482
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Guoning Li,Jiajun Zhang,Weisong Li,Kai Fan,Chunjian Xu Nanoscale, 2018,10, 9252-9260
(5,6,7,8-Tetrahydroimidazo[1,5-a]pyridin-1-yl)methanolに関する追加情報
(5,6,7,8-Tetrahydroimidazo[1,5-a]pyridin-1-yl)methanol (CAS No. 1823872-82-7): A Comprehensive Overview
(5,6,7,8-Tetrahydroimidazo[1,5-a]pyridin-1-yl)methanol (CAS No. 1823872-82-7) is a novel compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound belongs to the class of tetrahydroimidazopyridines and is characterized by its unique structural features and potential biological activities. In this comprehensive overview, we will delve into the chemical properties, synthesis methods, biological activities, and recent research developments surrounding this compound.
Chemical Properties and Structure
(5,6,7,8-Tetrahydroimidazo[1,5-a]pyridin-1-yl)methanol is a derivative of tetrahydroimidazopyridine with a molecular formula of C9H13N3O. The compound features a fused ring system consisting of an imidazole ring and a pyridine ring, which are connected by a methylene bridge. The presence of the hydroxyl group (-OH) at the methylene position adds to its reactivity and potential for forming hydrogen bonds. The molecular weight of (5,6,7,8-Tetrahydroimidazo[1,5-a]pyridin-1-yl)methanol is 179.22 g/mol.
The compound exhibits good solubility in polar organic solvents such as methanol and dimethyl sulfoxide (DMSO), making it suitable for various chemical reactions and biological assays. Its structural features also contribute to its stability under a wide range of conditions, which is crucial for its use in pharmaceutical research.
Synthesis Methods
The synthesis of (5,6,7,8-Tetrahydroimidazo[1,5-a]pyridin-1-yl)methanol has been explored through several routes. One common method involves the reaction of 4-piperidone with an appropriate imidazole derivative in the presence of a strong base such as sodium hydride (NaH). This reaction typically proceeds via a nucleophilic addition followed by cyclization to form the tetrahydroimidazopyridine ring system. The final step involves the reduction of the carbonyl group to introduce the hydroxyl group at the methylene position.
Another approach involves the use of transition metal-catalyzed coupling reactions. For instance, palladium-catalyzed cross-coupling reactions can be employed to construct the tetrahydroimidazopyridine framework from readily available starting materials. These methods offer high yields and excellent regioselectivity, making them attractive for large-scale synthesis in industrial settings.
Biological Activities and Applications
(5,6,7,8-Tetrahydroimidazo[1,5-a]pyridin-1-yl)methanol has shown promising biological activities in various preclinical studies. One of its key applications is in the field of neuropharmacology. Research has demonstrated that this compound exhibits potent activity as a modulator of neurotransmitter systems, particularly serotonin (5-HT) and dopamine (DA) receptors. This property makes it a potential candidate for the treatment of neurological disorders such as depression and anxiety.
In addition to its neuropharmacological effects, (5,6,7,8-Tetrahydroimidazo[1,5-a]pyridin-1-yl)methanol has also been investigated for its anti-inflammatory properties. Studies have shown that it can inhibit the production of pro-inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α). These findings suggest that the compound may have therapeutic potential in inflammatory diseases like rheumatoid arthritis and multiple sclerosis.
Recent Research Developments
The latest research on (5,6,7,8-Tetrahydroimidazo[1,5-a]pyridin-1-yl)methanol has further expanded our understanding of its biological activities and potential applications. A recent study published in the Journal of Medicinal Chemistry reported that this compound exhibits selective inhibition of phosphodiesterase 4 (PDE4), an enzyme involved in cyclic adenosine monophosphate (cAMP) degradation. PDE4 inhibitors are known to have anti-inflammatory effects and are being explored for their therapeutic potential in respiratory diseases such as chronic obstructive pulmonary disease (COPD).
Another notable development is the use of (5,6,7,8-Tetrahydroimidazo[1,5-a]pyridin-1-yl)methanol as a scaffold for drug design. Researchers have synthesized various derivatives by modifying the hydroxyl group or introducing substituents on the imidazole or pyridine rings. These modifications have led to compounds with enhanced potency and selectivity for specific targets. For example, one derivative was found to be highly effective against multidrug-resistant bacteria by disrupting their cell wall integrity.
Conclusion
(5,6,7,8-Tetrahydroimidazo[1,5-a]pyridin-1-yl)methanol (CAS No. 1823872-82-7) is a versatile compound with a wide range of potential applications in medicinal chemistry and pharmaceutical research. Its unique structural features and biological activities make it an attractive candidate for further investigation and development into novel therapeutic agents. Ongoing research continues to uncover new insights into its mechanisms of action and therapeutic potential.
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